molecular formula C18H16FNO4S B2937026 methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291871-16-3

methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2937026
CAS No.: 1291871-16-3
M. Wt: 361.39
InChI Key: RWDFIOMYXVVZEI-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a fluorine atom at position 6, a 3,4-dimethylphenyl group at position 4, and a methyl ester at position 2. The 1,1-dioxide modification indicates sulfone groups at positions 1 and 1ʹ of the thiazine ring. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including anti-inflammatory, antimicrobial, and receptor antagonism properties .

Benzothiazine 1,1-dioxides are typically synthesized via nucleophilic substitution or esterification reactions, as exemplified by methods involving refluxing precursors with alkyl halides in the presence of potassium carbonate .

Properties

IUPAC Name

methyl 4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-11-4-6-14(8-12(11)2)20-10-17(18(21)24-3)25(22,23)16-7-5-13(19)9-15(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDFIOMYXVVZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethylphenylamine with 2-fluorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then cyclized under acidic conditions to yield the benzothiazine core. The final step involves esterification with methyl chloroformate to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazine derivatives, sulfoxides, and sulfides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The substitution pattern on the benzothiazine core significantly influences molecular weight, polarity, and intermolecular interactions. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound 6-F, 4-(3,4-dimethylphenyl) C₁₉H₁₈FNO₄S 383.42* Fluorine enhances electronegativity; 3,4-dimethylphenyl increases lipophilicity -
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 6-Br, 4-(3-methoxyphenyl) C₁₇H₁₄BrNO₅S 424.27 Bromine adds steric bulk; methoxy group introduces hydrogen-bonding potential
Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 4-OEt, 2-Me C₁₃H₁₅NO₅S 297.33* Ethoxy group affects solubility; methyl at position 2 stabilizes ring conformation

*Calculated based on molecular formula.

Key Observations :

  • Fluorine vs.
  • 3,4-Dimethylphenyl vs. 3-Methoxyphenyl : The dimethylphenyl group enhances lipophilicity (logP), favoring membrane permeability, whereas the methoxy group in may engage in hydrogen bonding, altering solubility.
  • Sulfone Geometry : The 1,1-dioxide moiety in all analogs planarizes the thiazine ring, as observed in crystal structures of related compounds .

Biological Activity

Methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine class, which has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, analgesic, and other pharmacological effects.

Chemical Structure

The compound features a complex structure characterized by a benzothiazine ring, a methyl ester group, and a fluorine atom. Its molecular formula is C15H16FNO3SC_{15}H_{16}FNO_3S with a molecular weight of approximately 305.36 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Anti-inflammatory Properties

Research indicates that derivatives of benzothiazines exhibit notable anti-inflammatory effects. For instance, studies have shown that compounds similar to methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The IC50 values for such compounds suggest effective inhibition in vitro, with some structures demonstrating selectivity for COX-2 over COX-1 .

Analgesic Effects

The analgesic properties of benzothiazine derivatives have been explored in various models. In animal studies, compounds with similar structural features have demonstrated significant pain relief comparable to standard analgesics like ibuprofen and acetaminophen. The mechanism is believed to involve modulation of pain pathways through COX inhibition and other neurochemical interactions .

Antimicrobial Activity

Preliminary studies have suggested that benzothiazine derivatives may possess antimicrobial properties. For example, certain analogs have shown activity against gram-positive bacteria and fungi. The mechanism is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways .

Study 1: In Vivo Anti-inflammatory Assessment

In a controlled study involving rats subjected to induced inflammation via carrageenan injection, treatment with methyl 4-(3,4-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate resulted in a statistically significant reduction in paw edema compared to the control group (p < 0.05). This suggests that the compound effectively mitigates inflammatory responses.

Study 2: Analgesic Efficacy Comparison

A comparative study evaluated the analgesic efficacy of the compound against standard analgesics in a formalin-induced pain model. The results indicated that the compound provided pain relief at doses comparable to those used for established analgesics, highlighting its potential as an alternative therapeutic agent .

Data Summary

Activity IC50 (μM) Mechanism References
COX-2 Inhibition~12Enzyme inhibition
Analgesic Activity-Modulation of pain pathways
Antimicrobial Activity-Disruption of microbial membranes

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